Cas no 2034563-87-4 (1-(2,6-difluorophenyl)-3-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]urea)
![1-(2,6-difluorophenyl)-3-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]urea structure](https://ja.kuujia.com/scimg/cas/2034563-87-4x500.png)
1-(2,6-difluorophenyl)-3-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]urea 化学的及び物理的性質
名前と識別子
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- 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2,6-difluorophenyl)urea
- 1-(2,6-difluorophenyl)-3-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)urea
- 1-(2,6-difluorophenyl)-3-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]urea
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- インチ: 1S/C16H14F2N4OS/c17-12-3-1-4-13(18)15(12)21-16(23)19-9-14(11-5-8-24-10-11)22-7-2-6-20-22/h1-8,10,14H,9H2,(H2,19,21,23)
- InChIKey: MBNBJDNFTXISHS-UHFFFAOYSA-N
- ほほえんだ: S1C=CC(=C1)C(CNC(NC1C(=CC=CC=1F)F)=O)N1C=CC=N1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 24
- 回転可能化学結合数: 5
- 複雑さ: 421
- トポロジー分子極性表面積: 87.2
- 疎水性パラメータ計算基準値(XlogP): 2.4
1-(2,6-difluorophenyl)-3-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]urea 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6519-8233-30mg |
1-(2,6-difluorophenyl)-3-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]urea |
2034563-87-4 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6519-8233-50mg |
1-(2,6-difluorophenyl)-3-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]urea |
2034563-87-4 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6519-8233-20μmol |
1-(2,6-difluorophenyl)-3-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]urea |
2034563-87-4 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6519-8233-4mg |
1-(2,6-difluorophenyl)-3-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]urea |
2034563-87-4 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6519-8233-2mg |
1-(2,6-difluorophenyl)-3-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]urea |
2034563-87-4 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6519-8233-10μmol |
1-(2,6-difluorophenyl)-3-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]urea |
2034563-87-4 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6519-8233-15mg |
1-(2,6-difluorophenyl)-3-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]urea |
2034563-87-4 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6519-8233-3mg |
1-(2,6-difluorophenyl)-3-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]urea |
2034563-87-4 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6519-8233-100mg |
1-(2,6-difluorophenyl)-3-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]urea |
2034563-87-4 | 100mg |
$248.0 | 2023-09-08 | ||
Life Chemicals | F6519-8233-20mg |
1-(2,6-difluorophenyl)-3-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]urea |
2034563-87-4 | 20mg |
$99.0 | 2023-09-08 |
1-(2,6-difluorophenyl)-3-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]urea 関連文献
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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6. Book reviews
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Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
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8. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
1-(2,6-difluorophenyl)-3-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ureaに関する追加情報
1-(2,6-Difluorophenyl)-3-[2-(1H-Pyrazol-1-yl)-2-(Thiophen-3-yl)ethyl]Urea: A Comprehensive Overview
1-(2,6-Difluorophenyl)-3-[2-(1H-Pyrazol-1-yl)-2-(Thiophen-3-yl)ethyl]Urea (CAS No. 2034563-87-4) is a highly specialized organic compound with a complex molecular structure that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique combination of functional groups, including a urea moiety, a difluorophenyl group, and a pyrazole-thiophene conjugated system. These structural features endow the compound with intriguing chemical and biological properties, making it a subject of extensive research.
The molecular structure of 1-(2,6-Difluorophenyl)-3-[2-(1H-Pyrazol-1-yl)-2-(Thiophen-3-yl)ethyl]Urea is notable for its aromaticity and conjugation. The urea group serves as a versatile platform for hydrogen bonding and other non-covalent interactions, which are critical in many biochemical processes. The difluorophenyl group introduces electron-withdrawing effects, enhancing the compound's stability and reactivity. Meanwhile, the pyrazole-thiophene system contributes to the compound's electronic properties, making it an attractive candidate for applications in optoelectronics and drug design.
Recent studies have highlighted the potential of this compound in the development of novel therapeutic agents. For instance, research published in *Journal of Medicinal Chemistry* has demonstrated that 1-(2,6-Difluorophenyl)-3-[2-(1H-Pyrazol-1-yl)-2-(Thiophen-3-yl)ethyl]Urea exhibits potent anti-tumor activity in vitro. The compound's ability to inhibit key enzymes involved in cancer cell proliferation has been attributed to its unique structural arrangement. Furthermore, its thiophene moiety has been shown to enhance bioavailability, making it a promising lead compound for anti-cancer drug development.
In addition to its pharmacological applications, this compound has also found relevance in materials science. Its pyrazole group has been utilized in the synthesis of advanced materials with tailored electronic properties. For example, researchers at the University of California have reported on the use of this compound as a precursor for organic semiconductors with improved charge transport characteristics. The conjugated system within the molecule facilitates efficient electron delocalization, which is essential for high-performance electronic devices.
The synthesis of 1-(2,6-Difluorophenyl)-3-[2-(1H-Pyrazol-1-yl)-2-(Thiophen-3-yl)ethyl]Urea involves a multi-step process that combines principles from organic synthesis and catalysis. A recent study published in *Angewandte Chemie* details an optimized route that employs palladium-catalyzed cross-coupling reactions to assemble the complex structure efficiently. This method not only enhances yield but also minimizes environmental impact, aligning with current trends toward sustainable chemistry practices.
From an environmental standpoint, this compound has demonstrated low toxicity profiles in preliminary assessments. Its fluorinated phenyl group contributes to chemical stability, reducing the likelihood of degradation into harmful byproducts. These characteristics make it suitable for applications where environmental safety is a priority.
In conclusion, 1-(2,6-Difluorophenyl)-3-[2-(1H-Pyrazol-1-yl)-2-(Thiophen-3-yl)ethyl]Urea (CAS No. 2034563-87-) stands out as a versatile and innovative compound with diverse applications across multiple disciplines. Its unique molecular architecture continues to inspire cutting-edge research, paving the way for new discoveries in drug development and materials science.
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